molecular formula C24H32N2O7 B5161530 1-(3,4,5-trimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(3,4,5-trimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B5161530
M. Wt: 460.5 g/mol
InChI Key: ZOPVPBBVCOTYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-trimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity in recent years due to its potential therapeutic applications. TFMPP has been extensively studied in the scientific community, and its mechanism of action and physiological effects have been well-documented.

Scientific Research Applications

TFMPP has been studied extensively in the scientific community for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. TFMPP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, TFMPP has been studied for its potential use in the treatment of obesity, as it has been shown to decrease food intake in animal models.

Mechanism of Action

TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2C receptor. It has also been shown to have affinity for other serotonin receptors such as 5-HT1A and 5-HT2A. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are responsible for the physiological effects of TFMPP.
Biochemical and Physiological Effects
The physiological effects of TFMPP are primarily due to its action on the serotonin receptors. TFMPP has been shown to increase dopamine levels in the brain, leading to its potential use in the treatment of Parkinson's disease. It has also been shown to decrease food intake in animal models, making it a potential treatment for obesity. Additionally, TFMPP has anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of TFMPP is its well-documented mechanism of action and physiological effects. This makes it a useful tool for studying the serotonin system and its role in various physiological processes. Additionally, TFMPP is relatively easy to synthesize and purify, making it readily available for scientific research.
One limitation of TFMPP is its potential for abuse. It has been classified as a Schedule I drug in the United States due to its potential for recreational use. Therefore, its use in scientific research may be restricted by regulatory agencies. Additionally, TFMPP has been shown to have side effects such as nausea, vomiting, and diarrhea, which may limit its use in animal models.

Future Directions

There are several potential future directions for the study of TFMPP. One direction is the development of more selective serotonin receptor agonists that target specific subtypes of serotonin receptors. This could lead to the development of more effective treatments for various disorders such as anxiety, depression, and obesity.
Another direction is the study of the long-term effects of TFMPP on the brain and other physiological systems. This could lead to a better understanding of the potential risks and benefits of TFMPP and other serotonin receptor agonists.
Conclusion
In conclusion, TFMPP is a synthetic compound that has gained popularity in recent years due to its potential therapeutic applications. Its mechanism of action and physiological effects have been well-documented, making it a useful tool for studying the serotonin system and its role in various physiological processes. However, its potential for abuse and side effects may limit its use in scientific research. Nevertheless, there are several potential future directions for the study of TFMPP and other serotonin receptor agonists, which could lead to the development of more effective treatments for various disorders.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2,3,4-trimethoxybenzylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research.

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O7/c1-28-18-8-7-16(21(31-4)23(18)33-6)15-25-9-11-26(12-10-25)24(27)17-13-19(29-2)22(32-5)20(14-17)30-3/h7-8,13-14H,9-12,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPVPBBVCOTYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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